![molecular formula C11H19NO5S B13863775 N-(Acetyl-d3)-3-(2-carboxypropyl)thio]alanine Ethyl Ester](/img/structure/B13863775.png)
N-(Acetyl-d3)-3-(2-carboxypropyl)thio]alanine Ethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Acetyl-d3)-3-(2-carboxypropyl)thio]alanine Ethyl Ester is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a deuterium-labeled acetyl group, a carboxypropylthio group, and an alanine ethyl ester moiety. The incorporation of deuterium atoms can enhance the stability and alter the metabolic pathways of the compound, making it valuable for research purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Acetyl-d3)-3-(2-carboxypropyl)thio]alanine Ethyl Ester typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Acetyl-d3 Group: The deuterium-labeled acetyl group can be introduced through the reaction of acetic anhydride-d6 with a suitable nucleophile.
Thioether Formation: The carboxypropylthio group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated carboxypropyl derivative.
Alanine Ethyl Ester Formation: The final step involves the esterification of alanine with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(Acetyl-d3)-3-(2-carboxypropyl)thio]alanine Ethyl Ester can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various ester or amide derivatives.
Aplicaciones Científicas De Investigación
N-(Acetyl-d3)-3-(2-carboxypropyl)thio]alanine Ethyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and metabolic pathways.
Biology: Employed in tracer studies to investigate biological processes and enzyme activities.
Medicine: Potential use in drug development and pharmacokinetic studies due to its enhanced stability and altered metabolic profile.
Industry: Utilized in the synthesis of advanced materials and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of N-(Acetyl-d3)-3-(2-carboxypropyl)thio]alanine Ethyl Ester involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the compound’s metabolic stability and reduce the rate of enzymatic degradation. This can lead to prolonged activity and altered pharmacokinetics, making it a valuable tool for studying metabolic processes and drug interactions.
Comparación Con Compuestos Similares
Similar Compounds
N-(Acetyl)-3-(2-carboxypropyl)thio]alanine Ethyl Ester: The non-deuterated analog of the compound.
N-(Acetyl-d3)-3-(2-carboxypropyl)thio]alanine Methyl Ester: A similar compound with a methyl ester group instead of an ethyl ester group.
N-(Acetyl-d3)-3-(2-carboxypropyl)thio]glycine Ethyl Ester: A related compound with glycine instead of alanine.
Uniqueness
N-(Acetyl-d3)-3-(2-carboxypropyl)thio]alanine Ethyl Ester is unique due to the presence of deuterium atoms, which enhance its stability and alter its metabolic pathways. This makes it particularly valuable for research applications where metabolic stability and isotopic labeling are crucial.
Propiedades
Fórmula molecular |
C11H19NO5S |
|---|---|
Peso molecular |
280.36 g/mol |
Nombre IUPAC |
(2S)-3-(3-ethoxy-2-methyl-3-oxopropyl)sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
InChI |
InChI=1S/C11H19NO5S/c1-4-17-11(16)7(2)5-18-6-9(10(14)15)12-8(3)13/h7,9H,4-6H2,1-3H3,(H,12,13)(H,14,15)/t7?,9-/m1/s1/i3D3 |
Clave InChI |
ATCRJIDPUIPCAG-CVNATAOXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(=O)N[C@H](CSCC(C)C(=O)OCC)C(=O)O |
SMILES canónico |
CCOC(=O)C(C)CSCC(C(=O)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



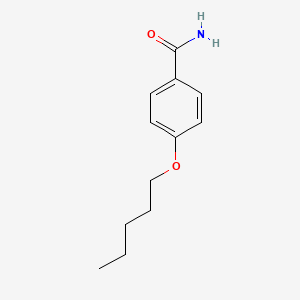
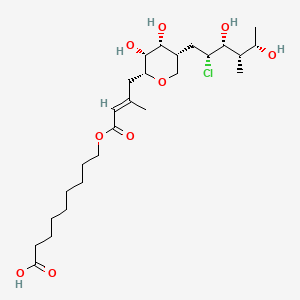
![N'-[(4-tert-butylphenyl)methyl]propane-1,3-diamine](/img/structure/B13863720.png)
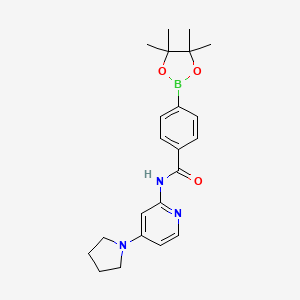
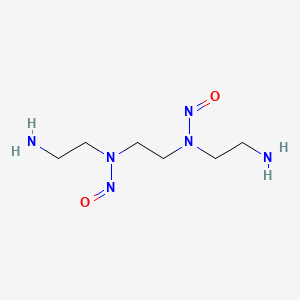
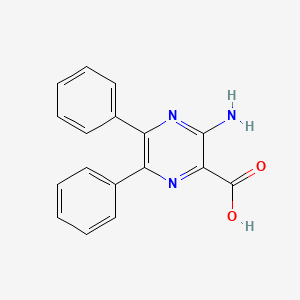


![N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1yl)glycyl-D-prolinamide](/img/structure/B13863763.png)
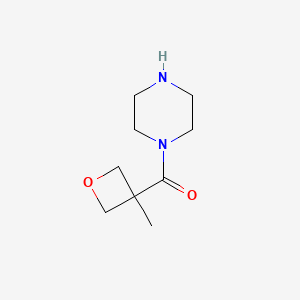
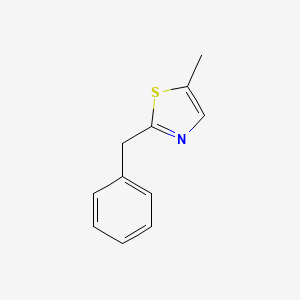
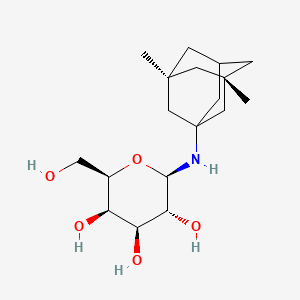
![(3aS,7aS)-4'-(Benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-2-ium Methanesulfonate](/img/structure/B13863781.png)
